molecular formula C11H13FO B7995501 4-Allyl-1-ethoxy-2-fluorobenzene

4-Allyl-1-ethoxy-2-fluorobenzene

Cat. No.: B7995501
M. Wt: 180.22 g/mol
InChI Key: ZAFLVPIQXPFLGV-UHFFFAOYSA-N
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Description

4-Allyl-1-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, featuring an allyl group, an ethoxy group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-ethoxy-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using ethanol and an acid catalyst.

    Fluorination: The fluorine atom is introduced through a halogenation reaction, using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-ethoxy-2-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group or convert it to a saturated alkyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions to replace the fluorine atom.

Major Products:

    Oxidation: Products may include this compound epoxide or 4-Allyl-1-ethoxy-2-fluorobenzaldehyde.

    Reduction: Products may include 4-Propyl-1-ethoxy-2-fluorobenzene.

    Substitution: Products may include 4-Allyl-1-ethoxy-2-methoxybenzene or 4-Allyl-1-ethoxy-2-aminobenzene.

Scientific Research Applications

4-Allyl-1-ethoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-1-ethoxy-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The allyl group can participate in electrophilic addition reactions, while the ethoxy and fluorine groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

    4-Allyl-1-ethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Allyl-2-fluorobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    1-Ethoxy-2-fluorobenzene: Lacks the allyl group, leading to different applications and reactivity.

Uniqueness: 4-Allyl-1-ethoxy-2-fluorobenzene is unique due to the combination of the allyl, ethoxy, and fluorine groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-ethoxy-2-fluoro-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLVPIQXPFLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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